molecular formula C17H10FN5O3S B12616380 C17H10FN5O3S

C17H10FN5O3S

Cat. No.: B12616380
M. Wt: 383.4 g/mol
InChI Key: IUONOBRGBPBMKQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H10FN5O3S is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a fluorine atom, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H10FN5O3S typically involves multi-step organic reactions One common synthetic route starts with the preparation of an intermediate compound through a nucleophilic substitution reaction This intermediate is then subjected to further reactions, such as nitration and sulfonation, to introduce the nitro and sulfonamide groups, respectively

Industrial Production Methods

Industrial production of This compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors are sometimes employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

C17H10FN5O3S: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of halogenated derivatives.

Scientific Research Applications

C17H10FN5O3S: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein labeling.

    Medicine: is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of C17H10FN5O3S involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group play crucial roles in binding to these targets, often through hydrogen bonding or electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

C17H10FN5O3S: can be compared with other compounds that have similar structural features, such as:

    C17H10ClN5O3S: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    C17H10BrN5O3S: The presence of a bromine atom introduces different steric and electronic effects compared to fluorine.

    C17H10IN5O3S: Iodine substitution can lead to significant changes in the compound’s properties due to its larger atomic size and different reactivity.

The uniqueness of This compound lies in the specific combination of its functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.

Biological Activity

C17H10FN5O3S is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-cancer, and enzyme inhibition activities. The findings are supported by case studies and research data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : this compound
  • Molecular Weight : 373.35 g/mol
  • Functional Groups : Contains fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) which may contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiazole derivatives indicated that compounds with similar structures showed potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli15-30 µg/mL
Candida albicans15 µg/mL

The compound's ability to inhibit these pathogens suggests its potential use in developing new antimicrobial agents.

Anti-Cancer Activity

This compound has also been evaluated for its anti-cancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels, which are critical in cancer progression .

  • Mechanism of Action : The compound may affect intracellular signaling pathways involved in cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A case study examined the efficacy of a thiazole derivative related to this compound against MRSA strains. The study found that the compound exhibited a significant reduction in bacterial load in vitro, suggesting a mechanism that disrupts bacterial cell wall synthesis .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another case study focused on the cytotoxic effects of a compound with a similar structure on human breast cancer cells. The results showed a dose-dependent decrease in cell viability, attributed to increased ROS production leading to oxidative stress .

Research Findings

  • Enzyme Inhibition : Studies have shown that compounds related to this compound can inhibit key enzymes such as tyrosinase, which is important in melanin biosynthesis. This inhibition could have implications for cosmetic applications aimed at skin whitening .
  • Oxidative Stress Modulation : The compound's ability to modulate oxidative stress markers indicates its potential role as an antioxidant, providing protective effects against oxidative damage .

Properties

Molecular Formula

C17H10FN5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-3-[3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole

InChI

InChI=1S/C17H10FN5O3S/c1-24-12-5-4-9(7-10(12)18)14-8-11(22-26-14)16-21-23-15(13-3-2-6-25-13)19-20-17(23)27-16/h2-8H,1H3

InChI Key

IUONOBRGBPBMKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=CO5)F

Origin of Product

United States

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